molecular formula C17H16ClFN2O B245977 N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-fluorobenzamide

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-fluorobenzamide

Katalognummer B245977
Molekulargewicht: 318.8 g/mol
InChI-Schlüssel: ICLBTYNISFPRMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-fluorobenzamide, also known as CEP-33779, is a small molecule inhibitor of the nuclear factor kappa B (NF-κB) pathway. This compound has gained significant attention in the scientific community due to its potential to treat various inflammatory and autoimmune diseases.

Wirkmechanismus

Future studies could explore the precise mechanism of action of N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-fluorobenzamide and its downstream targets in various diseases.
5. Drug delivery systems: Development of novel drug delivery systems could improve the solubility and bioavailability of N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-fluorobenzamide, making it more suitable for clinical use.
In conclusion, N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-fluorobenzamide is a promising small molecule inhibitor of the NF-κB pathway with potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-fluorobenzamide is its specificity for the NF-κB pathway, which makes it a valuable tool for studying the role of this pathway in various diseases. However, the compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Zukünftige Richtungen

1. Combination therapy: N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-fluorobenzamide has shown promising results in combination with other drugs such as chemotherapy and immunotherapy. Future studies could explore the potential of combination therapy in treating various diseases.
2. Development of analogs: The development of analogs with improved solubility and pharmacokinetic properties could enhance the therapeutic potential of N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-fluorobenzamide.
3. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-fluorobenzamide in humans for the treatment of various diseases.
4.

Synthesemethoden

The synthesis of N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-fluorobenzamide involves the reaction of 3-chloro-4-pyrrolidin-1-ylphenylamine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.

Wissenschaftliche Forschungsanwendungen

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, arthritis, and inflammatory bowel disease. The compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses.

Eigenschaften

Molekularformel

C17H16ClFN2O

Molekulargewicht

318.8 g/mol

IUPAC-Name

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-fluorobenzamide

InChI

InChI=1S/C17H16ClFN2O/c18-15-11-14(7-8-16(15)21-9-1-2-10-21)20-17(22)12-3-5-13(19)6-4-12/h3-8,11H,1-2,9-10H2,(H,20,22)

InChI-Schlüssel

ICLBTYNISFPRMU-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)Cl

Kanonische SMILES

C1CCN(C1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.